molecular formula C11H16O4 B2588399 Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate CAS No. 107861-64-3

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B2588399
CAS No.: 107861-64-3
M. Wt: 212.245
InChI Key: ZXZJORMCJNXQAB-UHFFFAOYSA-N
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Description

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate is a cyclohexane derivative featuring a ketone group at position 4, an acetyl group at position 3, and an ethyl ester at position 1. This compound belongs to a broader class of substituted cyclohexanecarboxylates, which are pivotal intermediates in organic synthesis, particularly for constructing spirocyclic systems, heterocycles (e.g., isoxazoles, pyrazoles), and bioactive molecules . Its structural complexity and functional group arrangement influence its reactivity, physical properties, and applications in medicinal and materials chemistry.

Properties

IUPAC Name

ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-15-11(14)8-4-5-10(13)9(6-8)7(2)12/h8-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZJORMCJNXQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate typically involves the esterification of 4-oxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purity of the final product is ensured through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The oxo and acetyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural analogs include:

Compound Name CAS Number Substituents Molecular Formula Similarity Index
Ethyl 3-oxocyclohexane-1-carboxylate 33668-25-6 3-oxo, 4-H C9H14O3 0.93
Ethyl 4-oxocyclohexanecarboxylate 17159-79-4 4-oxo, 3-H C9H14O3 0.93
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate 59032-71-2 1-ethyl, 4-oxo C11H18O3 0.90
Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate 1774896-62-6 4-oxo, 2-CF3 C10H13F3O3
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate 1864314-19-1 3-acetyl, 4-oxo, methyl ester C10H14O4

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl group in Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate enhances electrophilicity at adjacent positions, contrasting with the acetyl group in the target compound, which may stabilize enolate intermediates.

Critical Factors :

  • Reaction Time/Temperature : Longer reflux times (1–8 hours) and temperatures (70–80°C) improve yields .
  • Substituent Compatibility : Bulky aryl groups (e.g., naphthyl in ) may slow cyclization, whereas electron-deficient chalcones (e.g., fluorophenyl in ) accelerate reactivity.

Physical and Chemical Properties

Property This compound Ethyl 4-oxocyclohexanecarboxylate Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate
Molecular Weight ~212.22 g/mol (estimated) 170.21 g/mol 238.21 g/mol
Boiling Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Ethanol, DCM Ethanol, DMF
Reactivity Keto-enol tautomerism; ester hydrolysis Ester hydrolysis Enhanced electrophilicity due to CF3

Functional Group Impact :

  • The acetyl group at position 3 increases steric bulk and stabilizes enolate intermediates, facilitating alkylation or aldol reactions.
  • The trifluoromethyl group in lowers electron density at position 2, making it susceptible to nucleophilic substitution.

Biological Activity

Ethyl 3-acetyl-4-oxocyclohexane-1-carboxylate (Et 3-AC-4-OC) is a cyclohexanone derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential pharmacological applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an acetyl group at the 3-position and an oxo group at the 4-position of a cyclohexane ring. The compound's molecular formula is C11H16O4C_{11}H_{16}O_4, with a molecular weight of approximately 200.25 g/mol. Its structural features contribute to its reactivity and potential interactions with biological molecules.

Pharmacological Properties

Research indicates that Et 3-AC-4-OC may exhibit various pharmacological properties, making it a candidate for further investigation in drug development:

  • Neurochemical Applications : The compound plays a crucial role in the synthesis of neuropeptide Y antagonists, which are being explored for obesity treatment. This suggests its relevance in neurochemistry and metabolic disorders.
  • Potential Anti-Cancer Activity : Preliminary studies suggest that derivatives of similar compounds exhibit anti-cancer and anti-inflammatory properties. This compound may inhibit cellular pathways involved in tumor growth, warranting further exploration into its anti-cancer potential.
  • Enzyme Interactions : The compound's functional groups allow for interactions with various enzymes and receptors, which could lead to therapeutic applications in pharmacology.

Synthesis Methods

The synthesis of this compound typically involves the esterification of 4-oxocyclohexanecarboxylic acid with ethanol, often facilitated by an acid catalyst. The reaction generally requires refluxing to ensure complete conversion to the ester:

4 Oxocyclohexanecarboxylic acid+EthanolAcid CatalystEthyl 3 acetyl 4 oxocyclohexane 1 carboxylate\text{4 Oxocyclohexanecarboxylic acid}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Ethyl 3 acetyl 4 oxocyclohexane 1 carboxylate}

This synthetic route highlights the compound's accessibility for organic chemists, allowing for further modifications and derivatizations that can enhance its biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study on Neuropeptide Y Antagonists Investigated the role of Et 3-AC-4-OC in synthesizing neuropeptide Y antagonists, showing promise in obesity treatment.
Anti-Cancer Activity Screening Preliminary screenings indicated potential anti-cancer properties through inhibition of tumor growth pathways.
Enzyme Interaction Studies Research on enzyme interactions suggested that the compound could serve as a precursor for pharmaceutical compounds targeting specific biological pathways.

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